1-Ethyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine
Description
1-Ethyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a 1-ethyl group on the pyrazole nitrogen and a (2-methylfuran-3-yl)methyl substituent on the amine at position 4. Pyrazole derivatives are widely studied in medicinal and synthetic chemistry due to their versatile biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties. This compound’s molecular formula is C₁₁H₁₄N₃O, with a molecular weight of 204.25 g/mol.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-ethyl-N-[(2-methylfuran-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H15N3O/c1-3-14-8-11(7-13-14)12-6-10-4-5-15-9(10)2/h4-5,7-8,12H,3,6H2,1-2H3 |
InChI Key |
NFGLLFLZXSHCNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=C(OC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine typically involves the reaction of 2-methylfuran-3-carbaldehyde with ethylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the alkylation of the pyrazole nitrogen with an appropriate alkylating agent to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole nitrogen or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones, hydroxylated derivatives.
Reduction: Pyrazolines, pyrazolidines.
Substitution: Various substituted pyrazoles and furans.
Scientific Research Applications
1-Ethyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural variations among pyrazole derivatives include substituents on the pyrazole nitrogen and the amine group. Below is a comparative analysis of the target compound and analogs from literature:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Molecular Weight : The target compound (204.25 g/mol) falls within the ideal range for drug-likeness (200–500 g/mol), unlike bulkier analogs like 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine (~243 g/mol).
- Electronic Effects : The ethyl group (electron-donating) and furan (electron-rich) may enhance interactions with polar residues in biological targets compared to electron-withdrawing groups (e.g., nitro in ).
Biological Activity
1-Ethyl-N-((2-methylfuran-3-yl)methyl)-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that include an ethyl group, a methyl group, and a 2-methylfuran moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 205.26 g/mol. The compound can be represented by the following structural details:
| Property | Value |
|---|---|
| Molecular Formula | C11H15N3O |
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | 4-Ethyl-2-methyl-5-(2-methylfuran-3-yl)pyrazol-3-amine |
| InChI Key | POLRNWDDPZDCCI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate biochemical pathways by fitting into active sites or binding to specific receptors, influencing cellular processes.
Antimicrobial Properties
Research has indicated that compounds within the pyrazole family exhibit antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
In addition to antimicrobial activity, there is evidence suggesting that this compound may possess anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further exploration in inflammatory disease models.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives:
- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications enhanced activity, indicating that structural variations could optimize efficacy (Source: ).
- Anti-inflammatory Mechanism : In vitro studies demonstrated that pyrazole derivatives could reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), suggesting a mechanism for their anti-inflammatory effects. These findings were reported in Phytochemistry Reviews (Source: ).
- SARS-CoV-2 Inhibition : Recent research highlighted the potential of pyrazole compounds as inhibitors of SARS-CoV-2 main protease (Mpro), indicating their relevance in the context of viral infections (Source: ).
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
